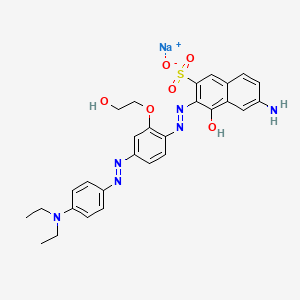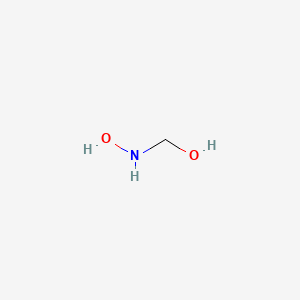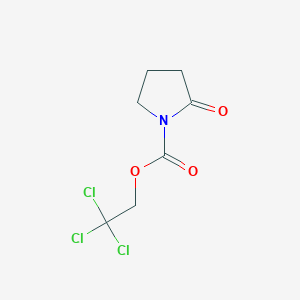
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but with a tert-butoxycarbonyl group instead of a trichloroethyl group.
2-Pyrrolidinone: Lacks the trichloroethyl and carboxylate groups, making it less reactive.
Uniqueness
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .
Eigenschaften
CAS-Nummer |
138272-11-4 |
|---|---|
Molekularformel |
C7H8Cl3NO3 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2 |
InChI-Schlüssel |
WKHNOTYNQIWIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
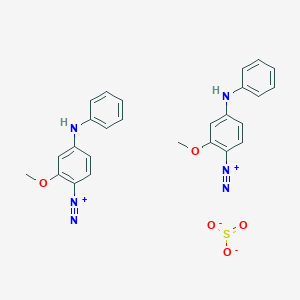
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
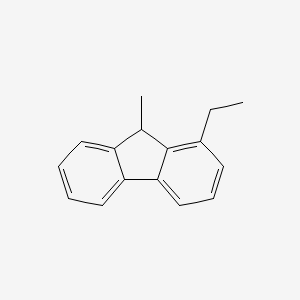
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
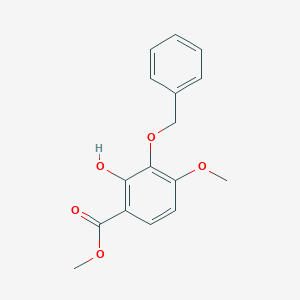
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

